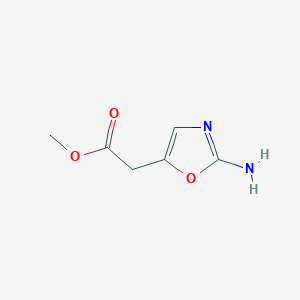

Methyl (2-amino-1,3-oxazol-5-YL)acetate

Description

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-(2-amino-1,3-oxazol-5-yl)acetate |

InChI |

InChI=1S/C6H8N2O3/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) |

InChI Key |

PMUOLWQFVLDLQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN=C(O1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared with structurally related heterocycles, focusing on thiazole (sulfur-containing) and substituted oxazole derivatives. Key differences arise from heteroatom substitution (O vs. S) and functional group positioning.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Heteroatom Effects: Thiazole derivatives (e.g., Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) exhibit higher LogP values (1.022) compared to oxazoles, suggesting increased lipophilicity due to sulfur’s larger atomic size and polarizability .

Research Implications and Gaps

- Electronic Properties : The oxazole’s oxygen atom may reduce metabolic stability compared to thiazoles, warranting comparative pharmacokinetic studies.

- Activity Optimization : Substitution at the oxazole C5 position (e.g., with aryl groups) could enhance target affinity, as seen in thiazole-based inhibitors .

Q & A

Q. What synthetic strategies are commonly employed for Methyl (2-amino-1,3-oxazol-5-yl)acetate?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules. For example, ethyl 2-(2-amino-1,3-oxazol-4-yl)acetate (a structural analog) is synthesized via cyclization of intermediates under controlled conditions . Key steps include:

- Hydrazide formation : Reacting ethyl 2-bromoacetate with aminomethyl-oxadiazole precursors in the presence of a base (e.g., K₂CO₃) .

- Cyclization : Using reagents like CS₂ to form the oxazole ring .

- Optimization : Reaction parameters (temperature, solvent, pH) must be tightly controlled to avoid side products .

- Validation : Reaction progress is monitored via TLC, and final purity is confirmed by NMR and HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information, including confirmation of the oxazole ring and ester group .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting trace impurities .

- X-ray Crystallography : Resolves ambiguous spectroscopic data by determining crystal structure (e.g., using SHELX for refinement or ORTEP for visualization ).

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine NMR (¹H, ¹³C, 2D-COSY) with mass spectrometry to resolve overlapping signals or ambiguous assignments .

- Crystallographic analysis : Use single-crystal X-ray diffraction (e.g., SHELXL ) to confirm bond angles, torsion angles, and stereochemistry .

- Computational modeling : Tools like UCSF Chimera simulate molecular geometry and predict spectroscopic patterns for comparison with experimental data .

Q. What strategies optimize the reactivity of the oxazole ring for functionalization?

- Methodological Answer :

- Nucleophilic substitution : The ester group in Methyl (2-amino-1,3-oxazol-5-yl)acetate can be hydrolyzed to a carboxylic acid for further coupling reactions .

- Oxidation/Reduction : Modify the oxazole ring’s electronic properties using mild oxidizing agents (e.g., H₂O₂) or reducing conditions (e.g., NaBH₄) .

- Protection of amino group : Use Boc or Fmoc groups to prevent undesired side reactions during derivatization .

Q. How can computational tools enhance the study of this compound’s bioactivity?

- Methodological Answer :

- Molecular docking : UCSF Chimera predicts binding affinities with target proteins (e.g., SARS-CoV-2 main protease ).

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to explain reactivity or stability trends .

- Dynamic simulations : MD simulations assess conformational flexibility in biological environments .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.